

# Spectroscopic Profile of Benzylboronic Acid Pinacol Ester: A Technical Guide

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## Compound of Interest

Compound Name: *Benzylboronic acid pinacol ester*

Cat. No.: B2755453

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This technical guide provides a comprehensive overview of the key spectroscopic data for **benzylboronic acid pinacol ester** (2-benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane), a vital reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data provide detailed information about the hydrogen and carbon framework of **benzylboronic acid pinacol ester**.

### $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum of **benzylboronic acid pinacol ester** is characterized by distinct signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene protons, and the methyl protons of the pinacol ester group.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.20 (approx.)	m	5H	Ar-H
3.96	s	2H	Ph-CH <sub>2</sub> -B
1.26	s	12H	-C(CH <sub>3</sub> ) <sub>2</sub>

Note: Data recorded in CDCl<sub>3</sub> at 400 MHz. The aromatic proton signal is reported as a multiplet around 7.20 ppm, which is a common characteristic for monosubstituted benzene rings where the protons are not chemically equivalent.

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides insight into the carbon skeleton of the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
140.1	Ar-C (quaternary)
129.0	Ar-CH
128.7	Ar-CH
126.4	Ar-CH
83.0	C-(CH <sub>3</sub> ) <sub>2</sub>
41.9 (approx.)	Ph-CH <sub>2</sub> -B
24.9	-C(CH <sub>3</sub> ) <sub>2</sub>

Note: Data recorded in CDCl<sub>3</sub> at 100 MHz. The signal for the carbon attached to boron (Ph-CH<sub>2</sub>-B) can be broad due to quadrupolar relaxation of the boron nucleus and is sometimes not observed or is of low intensity.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule. For **benzylboronic acid pinacol ester**, the key characteristic absorptions are associated with the

aromatic ring, the alkyl groups, and the boronate ester moiety. While a specific full spectrum is not readily available, the expected characteristic peaks are listed below.

Wavenumber (cm <sup>-1</sup> )	Vibration	Functional Group
~3030	C-H stretch	Aromatic
2980-2850	C-H stretch	Alkyl (CH <sub>2</sub> , CH <sub>3</sub> )
~1600, ~1495, ~1450	C=C stretch	Aromatic ring
~1370	B-O stretch	Boronate ester
~1325	B-C stretch	Benzyl-Boron bond
~1140	C-O stretch	Pinacol ester

## Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the precise mass of the molecule, which confirms its elemental composition.

Technique	Calculated m/z	Found m/z	Ion
HRMS (EI-TOF)	218.1478	218.1478 (example)	[M] <sup>+</sup>

Note: The provided data is an example based on typical experimental outcomes. The exact measured mass may vary slightly between instruments.

## Experimental Protocols

The following sections outline generalized experimental methodologies for obtaining the spectroscopic data presented.

### NMR Spectroscopy Protocol

Sample Preparation: A solution of **benzylboronic acid pinacol ester** (approximately 5-10 mg) is prepared by dissolving the compound in about 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>). The solution is then transferred to a standard 5 mm NMR tube.

Instrumentation and Data Acquisition:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a 400 MHz (or higher) spectrometer.

- $^1\text{H}$  NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of  $\text{CDCl}_3$  ( $\delta$  7.26 ppm).
- $^{13}\text{C}$  NMR: Spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent peak of  $\text{CDCl}_3$  ( $\delta$  77.16 ppm).

## IR Spectroscopy Protocol

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory, is commonly used.

Sample Preparation and Analysis: A small amount of the neat liquid sample of **benzylboronic acid pinacol ester** is applied directly to the ATR crystal. The spectrum is then recorded over a typical range of  $4000\text{-}400\text{ cm}^{-1}$ . A background spectrum of the clean ATR crystal is recorded prior to the sample analysis.

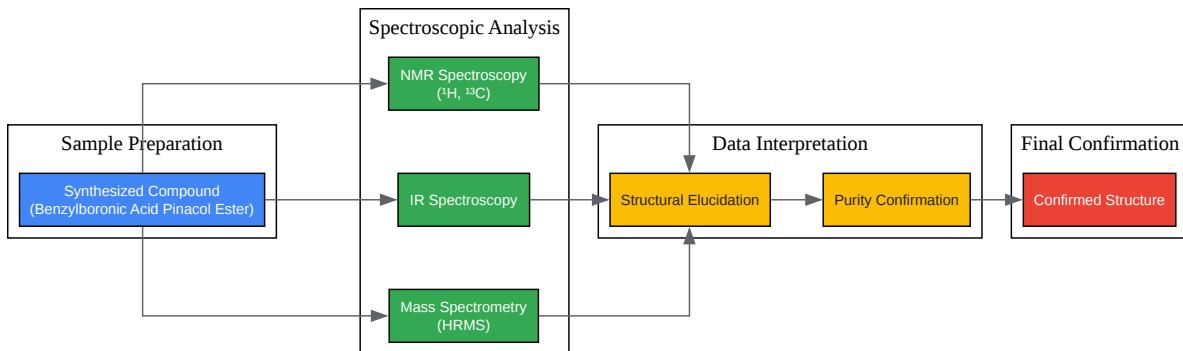
## Mass Spectrometry Protocol

Instrumentation: High-resolution mass spectra are typically obtained using a time-of-flight (TOF) mass analyzer, often with an electron ionization (EI) source.

Sample Preparation and Analysis: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or acetonitrile). The sample is then introduced into the mass spectrometer. For EI, the sample is vaporized and then ionized by a beam of electrons. The resulting ions are accelerated into the TOF analyzer, and their mass-to-charge ratio is determined.

## Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like **benzylboronic acid pinacol ester**.



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A generalized workflow for spectroscopic analysis.

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